molecular formula C16H22N4O2S B2885919 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1421457-96-6

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2885919
CAS No.: 1421457-96-6
M. Wt: 334.44
InChI Key: XZNIQXHRVRAMAZ-UHFFFAOYSA-N
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Description

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function . The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity .

Properties

IUPAC Name

3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIQXHRVRAMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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